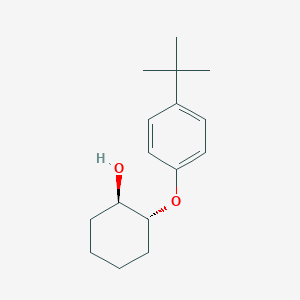

2-(4-tert-Butylphenoxy)cyclohexan-1-ol

Übersicht

Beschreibung

2-(4-tert-Butylphenoxy)cyclohexan-1-ol (CAS 1942-71-8) is a cyclohexanol derivative featuring a tert-butylphenoxy substituent. Its molecular formula is C₁₆H₂₄O₂, with a molecular weight of 248.36 g/mol . Key physicochemical properties include:

- LogP (lipophilicity): 4.46

- Boiling point: 365.7°C at 760 mmHg

- Density: 1.036 g/cm³

- Vapor pressure: 5.44 × 10⁻⁶ mmHg at 25°C .

The compound exhibits a cyclohexanol backbone linked to a 4-tert-butylphenoxy group, conferring both lipophilic (tert-butyl) and polar (hydroxyl, ether) characteristics. It is utilized in analytical chemistry as an HPLC standard due to its stability under reverse-phase conditions and is cataloged as a metabolite in agrochemical research .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Terbium(III)-bis-phthalocyaninat erfolgt typischerweise durch Reaktion von Terbiumchlorid mit Phthalocyanin-Liganden unter bestimmten Bedingungen. Eine gängige Methode ist, Terbiumchlorid in einem geeigneten Lösungsmittel, wie z. B. Dimethylformamid, zu lösen und dann Phthalocyanin-Liganden hinzuzufügen. Das Reaktionsgemisch wird erhitzt, um die Bildung des Doppeldeckerkomplexes zu fördern. Das resultierende Produkt wird durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Terbium(III)-bis-phthalocyaninat durch Optimierung der Reaktionsbedingungen und Einsatz von kontinuierlichen Durchflussreaktoren skaliert werden. Dies ermöglicht die effiziente Produktion der Verbindung in größeren Mengen bei gleichzeitiger Aufrechterhaltung hoher Reinheit und Ausbeute. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungsverfahren erhöht die Skalierbarkeit des Produktionsprozesses weiter .

Analyse Chemischer Reaktionen

Oxidation Reactions

Oxidation reactions involving 2-(4-tert-Butylphenoxy)cyclohexan-1-ol can be catalyzed by agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives, altering the compound's properties and biological activity.

Reduction Reactions

Reduction processes can utilize reducing agents like sodium borohydride or hydrazine, resulting in changes to the electronic structure of the compound, potentially affecting its reactivity and interaction with biological targets.

Substitution Reactions

Substitution reactions allow for the replacement of the phenoxy group with other ligands, leading to new coordination complexes with different functional properties. This can be achieved through various nucleophiles in the presence of suitable catalysts.

Reaction Conditions and Products

The following table summarizes common reagents, conditions, and major products formed during these reactions:

| Type of Reaction | Reagents Used | Conditions | Major Products Formed |

|---|---|---|---|

| Oxidation | Hydrogen peroxide | Aqueous solution | Oxidized derivatives |

| Reduction | Sodium borohydride | Alcoholic medium | Reduced forms |

| Substitution | Various nucleophiles | Varies (temperature & pressure) | New coordination complexes |

Biological Activity and Mechanism of Action

As a positive allosteric modulator of the Y4 receptor, this compound enhances receptor signaling, which can lead to significant biological effects such as:

-

Altered gene expression

-

Modulation of metabolic pathways

-

Influence on cellular signaling cascades

This interaction has implications for therapeutic applications in metabolic disorders, including obesity and diabetes .

Wissenschaftliche Forschungsanwendungen

Cellular Effects

Research indicates that tBPC can alter cell signaling and function through Y4 receptor modulation. This has implications for therapeutic strategies targeting metabolic disorders and obesity.

High-Performance Liquid Chromatography (HPLC)

tBPC can be effectively separated and analyzed using HPLC methods. A reverse-phase HPLC technique has been developed using a Newcrom R1 column, where the mobile phase consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid .

Table 1: HPLC Method for tBPC Analysis

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water + Acid |

| Application Type | Mass-Spec Compatible |

| Particle Size | 3 µm for UPLC applications |

This method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable for pharmacokinetic studies .

Molecular Electronics

The unique structural properties of tBPC make it suitable for applications in molecular electronics. Its ability to modulate electronic properties can be harnessed in the development of advanced materials for electronic devices, including spintronics and quantum computing.

Case Study 1: Y4 Receptor Modulation

A study investigated the effects of tBPC on Y4 receptor signaling in various cell lines. The results demonstrated that tBPC significantly enhanced G-protein signaling pathways compared to control groups. This finding suggests potential therapeutic uses in conditions related to metabolic dysregulation.

Case Study 2: HPLC Method Development

In a practical application of the HPLC method described above, researchers successfully isolated tBPC from a complex mixture of compounds. The method provided high resolution and purity of the compound, showcasing its utility in both research and industrial settings .

Wirkmechanismus

The mechanism of action of terbium(III) bis-phthalocyaninato is primarily based on its magnetic properties. The terbium ion, coordinated by the phthalocyanine ligands, exhibits slow magnetic relaxation and quantum tunneling of magnetization. These properties are influenced by the ligand field effects and the electronic structure of the compound. The interaction between the terbium ion and the phthalocyanine ligands plays a crucial role in determining the compound’s magnetic behavior .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(4-tert-Butylphenoxy)cyclohexan-1-ol:

*Estimated based on structural similarity; †Reported range for isomers; ‡Estimated due to sulfite ester’s hydrophobicity.

Key Observations:

Lipophilicity Trends: The target compound’s LogP of 4.46 reflects higher lipophilicity than 2-chloro-4-tert-butylcyclohexan-1-ol (LogP 2.80) due to the absence of polar chlorine and the presence of an aromatic phenoxy group . Propargite’s LogP is likely higher (~5.0) owing to the sulfite ester and propynyl groups, enhancing membrane permeability .

Thermal Stability: The target’s boiling point (365.7°C) exceeds that of 4-tert-butylcyclohexanol (230–235°C) due to stronger intermolecular forces from the larger molecular framework and aromatic interactions .

Functional Group Impact: Chlorine Substitution (2-chloro derivative): Introduces polarity, reducing LogP but increasing reactivity in nucleophilic environments . Sulfite Ester (Propargite): Enhances bioactivity as an acaricide, likely through electrophilic interactions with pest enzymes . Phenoxy Group (Target compound): Provides UV stability and aromatic π-system interactions, making it suitable for HPLC analysis .

Biologische Aktivität

2-(4-tert-Butylphenoxy)cyclohexan-1-ol is a chemical compound that has garnered attention for its significant biological activities, particularly as a positive allosteric modulator of the Y4 receptor. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H24O2

- Molecular Weight : 248.366 g/mol

The compound features a cyclohexanol structure substituted with a 4-tert-butylphenoxy group, which is crucial for its biological activity. The presence of the tert-butyl group enhances the lipophilicity and steric properties of the molecule, influencing its interaction with biological targets.

This compound primarily functions as a positive allosteric modulator of the Y4 receptor, a G-protein coupled receptor (GPCR). This modulation enhances the receptor's response to its natural ligand, leading to various cellular effects, including:

- Altered gene expression

- Modulation of metabolic pathways

- Influence on cellular signaling cascades

Interaction with Y4 Receptor

Research indicates that this compound interacts specifically with the Y4 receptor, enhancing its signaling capabilities. This interaction has implications for metabolic regulation and potential therapeutic applications in conditions such as obesity and diabetes.

Case Studies and Experimental Data

-

Cellular Studies :

- In vitro studies have shown that the compound significantly increases intracellular calcium levels in cells expressing the Y4 receptor, indicating enhanced receptor activation.

- Gene expression analysis revealed upregulation of genes involved in energy metabolism upon treatment with this compound.

-

Comparative Analysis :

The following table summarizes the structural comparisons with related compounds:Compound Name Structure Characteristics Unique Features 2-(p-Tert-butylphenoxy)cyclohexanol Similar phenolic substitution Different position of tert-butyl group 4-(tert-butyl)phenol Simple phenol without cyclohexanol structure Lacks cyclohexanol moiety Cyclohexanol Basic cyclohexanol structure No aromatic substitution

This comparison highlights how the specific substitutions in this compound contribute to its unique biological activity.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics when administered orally. However, further toxicological assessments are necessary to fully understand its safety profile in vivo. Specific metabolites have been identified in various tissues, indicating metabolic processing that could influence both efficacy and safety .

Applications and Future Directions

The unique properties of this compound make it a candidate for further research in therapeutic applications targeting metabolic disorders. Ongoing studies aim to elucidate its full range of biological effects and potential clinical uses. Additionally, its role in modulating GPCR activity opens avenues for exploring similar compounds in drug development.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-(4-tert-Butylphenoxy)cyclohexan-1-ol, and how can intermediates be characterized?

The compound is synthesized via nucleophilic substitution, where 4-tert-butylphenol reacts with a cyclohexanol derivative (e.g., cyclohexanol tosylate) under basic conditions. Key intermediates, such as cyclohexanone or cyclohexanol, can arise from oxidation of cyclohexane, as described in cyclohexanone production pathways . Purity of intermediates should be verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Contamination by metals (e.g., potassium in potassium tert-amylate) can lead to unexpected oxidation byproducts, requiring X-ray fluorescence (XRF) analysis to confirm reagent integrity .

Q. How is the structural configuration of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic methods:

- NMR : H and C NMR identify the tert-butyl group (δ ~1.3 ppm for 9H) and cyclohexanol oxygen linkage (δ ~3.5–4.5 ppm for hydroxyl proton).

- IR : Stretching frequencies for hydroxyl (3200–3600 cm) and aryl ether (C-O-C, ~1250 cm^{-1) groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 for CHO) confirm molecular weight. Reference spectral databases (e.g., PubChem CID 7391 for related tert-butylcyclohexanol derivatives) aid in validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) mandate using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and skin irritation. The compound is classified for industrial/laboratory use only, with restrictions on disposal via non-hazardous waste streams. Storage should avoid light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving oxidation vs. dehydrogenation pathways?

Mechanistic ambiguities (e.g., unexpected ketone formation from alcohol precursors) require kinetic and isotopic labeling studies. For example, deuterium tracing in cyclohexanol derivatives can distinguish between oxidation (C-OH → C=O) and dehydrogenation (C-H → C=C). Computational modeling (DFT) further clarifies transition states and energy barriers .

Q. What methodologies are recommended for assessing the endocrine-disrupting potential of this compound?

The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) outlines tiered assays:

- In vitro : Estrogen/androgen receptor binding assays (e.g., ERα luciferase reporter gene assays).

- In vivo : Rodent uterotrophic or Hershberger tests. Structural analogs like 4-tert-butylcyclohexanol (PubChem CID 7391) show moderate receptor affinity, suggesting similar evaluation workflows for the target compound .

Q. What analytical challenges arise in separating stereoisomers of this compound, and how are they addressed?

The cyclohexanol ring’s chair conformation can produce cis/trans isomers. Chiral separation via HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves enantiomers. Nuclear Overhauser effect (NOE) NMR experiments differentiate spatial arrangements, while polarimetry quantifies optical activity .

Q. How can researchers design experiments to quantify environmental persistence of this compound?

Hydrolysis and photodegradation studies under controlled pH/UV conditions (OECD Guideline 111) measure half-life. LC-MS/MS detects degradation products (e.g., 4-tert-butylphenol). Biodegradation is assessed via OECD 301F respirometry, with soil adsorption coefficients (K) predicted using EPI Suite™ .

Q. Data Analysis and Experimental Design

Q. What strategies mitigate interference from byproducts during synthesis?

Byproducts (e.g., dialkylated derivatives) are minimized by optimizing stoichiometry (limiting phenol excess) and reaction time. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity >98% is verified via GC-MS or H NMR integration .

Q. How should researchers validate conflicting CAS registry entries for this compound?

Discrepancies in CAS numbers (e.g., 6505-58-4 vs. 1942-71-8) necessitate cross-referencing regulatory databases (EPA CompTox, PubChem) and analytical validation. Batch-specific NMR and HRMS data reconcile structural identity, while regulatory documents (e.g., EPA EDSP listings) clarify approved identifiers .

Q. Methodological Tables

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIXUILRMBSXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051834 | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light to dark amber crystalline solid; [MSDSonline] | |

| Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1942-71-8, 130336-40-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.